molecular formula C18H19ClN2O B7495258 4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide

4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No. B7495258
M. Wt: 314.8 g/mol
InChI Key: ZFZFBYCJBWHINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CPPB and has been studied extensively for its potential use in scientific research. CPPB is a selective dopamine D3 receptor antagonist, which means it has the ability to block the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. CPPB has been shown to have potential applications in the study of these processes, as well as in the treatment of certain disorders.

Mechanism of Action

CPPB works by blocking the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. By blocking the activity of this receptor, CPPB reduces the rewarding effects of drugs of abuse and may help to reduce the likelihood of addiction.
Biochemical and Physiological Effects:
CPPB has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. It has also been shown to reduce the activity of certain brain regions associated with addiction, such as the nucleus accumbens. Additionally, CPPB has been shown to have some anti-inflammatory effects, which may be useful in the treatment of certain disorders.

Advantages and Limitations for Lab Experiments

One advantage of CPPB is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for researchers studying addiction and substance abuse. Additionally, CPPB has been shown to have relatively low toxicity and is generally well-tolerated in animal studies. However, one limitation of CPPB is that it is not very selective for the dopamine D3 receptor and can also bind to other receptors in the brain. This can make it difficult to interpret the results of studies using CPPB.

Future Directions

There are a number of potential future directions for research on CPPB. One area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer off-target effects. Additionally, there is interest in studying the long-term effects of CPPB on brain function and behavior. Finally, there is potential for the development of new treatments for addiction and other disorders based on the mechanism of action of CPPB. Overall, CPPB is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

CPPB can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis typically involves the use of reagents such as sodium hydroxide, hydrochloric acid, and various solvents. The final product is obtained through a series of purification steps, including filtration and recrystallization. The synthesis of CPPB is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.

Scientific Research Applications

CPPB has been studied extensively for its potential applications in scientific research. One area of research that has been particularly promising is the study of addiction and substance abuse. Studies have shown that CPPB has the ability to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that CPPB may be useful in the development of new treatments for addiction.

properties

IUPAC Name

4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)20-12-14-10-11-21(13-14)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZFBYCJBWHINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.